what is the structure of 1,2-O-Dihexadecyl-sn-glycerol
what is the structure of 1,2-O-Dihexadecyl-sn-glycerol
An In-depth Technical Guide to 1,2-O-Dihexadecyl-sn-glycerol
Introduction
1,2-O-Dihexadecyl-sn-glycerol is a synthetic, saturated dialkyl glyceryl ether.[1][2][3][4][5] It belongs to a broader class of molecules known as ether lipids, which are characterized by one or more alkyl chains attached to the glycerol (B35011) backbone via an ether linkage, in contrast to the more common ester linkages found in diacyl- and triacylglycerols.[6] This structural difference confers unique chemical and physical properties, making ether lipids like 1,2-O-Dihexadecyl-sn-glycerol vital components in various biological and research applications.
This molecule is particularly significant as a structural mimic of 1,2-diacylglycerol (DAG), a critical second messenger in cellular signaling.[1][7] Unlike DAG, the ether linkages in 1,2-O-Dihexadecyl-sn-glycerol are resistant to hydrolysis by phospholipases, making it a stable analog for studying DAG-mediated signaling pathways.[8] Its applications span from serving as a lipid anchor in the synthesis of glycolipids to its use in liposomal drug delivery systems and research into the biophysical properties of cell membranes.[1][2][9]
Chemical Structure and Stereochemistry
The structure of 1,2-O-Dihexadecyl-sn-glycerol is defined by three key components:
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A Glycerol Backbone : A three-carbon alcohol that forms the scaffold of the molecule.
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Two Hexadecyl Chains : These are 16-carbon saturated alkyl chains (also known as palmityl groups) attached to the glycerol backbone.
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Ether Linkages : The hexadecyl chains are connected to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds (-O-).
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A Free Hydroxyl Group : The sn-3 position of the glycerol backbone possesses a primary hydroxyl group (-OH).
The designation "sn" (stereospecific numbering) indicates that the stereochemistry at the C2 position of the glycerol is defined. In this case, it refers to the (S)-configuration, with the formal name being (S)-2,3-Bis(hexadecyloxy)propan-1-ol.[10] This specific spatial arrangement is crucial for its interaction with biological systems, particularly enzymes that recognize DAG.
Physicochemical Properties
The physical and chemical characteristics of 1,2-O-Dihexadecyl-sn-glycerol are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Formal Name | (S)-2,3-Bis(hexadecyloxy)propan-1-ol | [10] |
| Synonyms | DG(O-16:0/O-16:0/0:0) | [1] |
| CAS Number | 67337-03-5 | [1][10] |
| Molecular Formula | C₃₅H₇₂O₃ | [1][10] |
| Molecular Weight | 540.9 g/mol | [1] |
| Appearance | A solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Ethanol (B145695): ~0.5 mg/mL; Also soluble in Chloroform, Methanol, DMF, and DMSO. Insoluble in aqueous solutions like PBS (pH 7.2). | [1][7][11] |
| Storage Temperature | -20°C | [1][7] |
| Stability | ≥ 4 years (when stored properly) | [1][7] |
Role in Cellular Signaling: A Diacylglycerol Mimic
Ether lipids are integral to cellular signaling and membrane dynamics.[6][12] 1,2-O-Dihexadecyl-sn-glycerol's primary role in research stems from its structural analogy to 1,2-diacylglycerol (DAG). DAG is a pivotal second messenger that activates Protein Kinase C (PKC), a family of enzymes that phosphorylate target proteins to regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[13]
The activation of PKC is a central event in many signal transduction pathways. Typically, the binding of an extracellular ligand (e.g., a hormone or growth factor) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits PKC, leading to its activation.
Because 1,2-O-Dihexadecyl-sn-glycerol mimics DAG, it can be used to directly and persistently activate PKC, bypassing the need for receptor stimulation and PLC activation. Its ether bonds are resistant to cellular lipases, resulting in a more sustained signal compared to natural DAG, which is rapidly metabolized. This makes it an invaluable tool for dissecting the downstream effects of PKC activation.
Caption: PKC signaling pathway showing activation by DAG and its mimic, 1,2-O-Dihexadecyl-sn-glycerol.
Experimental Protocols
General Protocol for Cell Culture Treatment
This protocol outlines a general method for treating cultured cells with 1,2-O-Dihexadecyl-sn-glycerol to study its effects on cellular processes, such as cell differentiation.[14]
Materials:
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1,2-O-Dihexadecyl-sn-glycerol
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Ethanol (or DMSO), sterile
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Cell culture medium (e.g., RPMI, DMEM) appropriate for the cell line
-
Adherent or suspension cells in culture
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mg/mL) of 1,2-O-Dihexadecyl-sn-glycerol in sterile ethanol or DMSO. The choice of solvent depends on the tolerance of the specific cell line. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). It is critical to add the stock solution to the medium dropwise while vortexing to prevent precipitation of the lipid.
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Cell Treatment: Remove the existing medium from the cultured cells. For adherent cells, wash once with sterile PBS. Add the medium containing 1,2-O-Dihexadecyl-sn-glycerol to the cells.
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of the solvent (ethanol or DMSO) to the culture medium without the lipid. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
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Analysis: Following incubation, harvest the cells and analyze for the desired endpoints, such as changes in morphology, protein expression (via Western blot), gene expression (via RT-qPCR), or enzyme activity.
Synthesis of a 1,2-O-Dihexadecyl-sn-glycerol Derivative
This protocol provides a conceptual outline for the synthesis of derivatives from 1,2-O-Dihexadecyl-sn-glycerol, a common application for this compound.[15] The example focuses on attaching a polyethylene (B3416737) glycol (PEG) spacer, a technique used to create amphiphilic molecules for drug delivery or surface modification.
Materials:
-
1,2-O-Dihexadecyl-sn-glycerol
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Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
A base (e.g., Sodium hydride, Pyridine)
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PEG derivative with a reactive group (e.g., Benzyl-protected PEG-tosylate)
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Procedure:
-
Deprotonation: Dissolve 1,2-O-Dihexadecyl-sn-glycerol in an anhydrous solvent under an inert atmosphere. Cool the solution in an ice bath. Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the primary hydroxyl group at the sn-3 position, forming a sodium alkoxide intermediate.
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Coupling Reaction: While stirring, add the protected PEG-tosylate derivative to the reaction mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60°C) to drive the nucleophilic substitution reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Quenching: Once the reaction is complete, cool the mixture and carefully quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexane to isolate the PEGylated lipid.
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Deprotection (if necessary): If a protecting group (like benzyl) was used on the PEG chain, remove it in a subsequent step (e.g., via catalytic hydrogenation) to yield the final desired derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conclusion
1,2-O-Dihexadecyl-sn-glycerol is a chemically stable and biologically potent tool for researchers in lipid biology, cell signaling, and drug development. Its core structure, featuring two ether-linked hexadecyl chains on a stereospecific glycerol backbone, allows it to function as a persistent mimic of the second messenger diacylglycerol. This property enables the detailed investigation of PKC-mediated signaling pathways and their downstream consequences. Furthermore, its utility as a synthetic building block for creating more complex lipids and amphiphiles underscores its versatility and importance in the broader field of biochemical research.
References
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- 4. 1,2-O-Dihexadecyl-sn-glycerol - 100mg | Elex Biotech LLC [elexbiotech.com]
- 5. 1,2-O-Dihexadecyl-sn-glycerol - 100mg | Delchimica [delchimica.com]
- 6. Ether lipid - Wikipedia [en.wikipedia.org]
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- 8. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. 1,2-Di-O-Hexadecyl-sn-Glycero-3-Phosphoethanolamine - CD BioSustainable [sustainable-bio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | PKC Inhibitor | Hello Bio [hellobio.com]
- 14. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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